An In-depth Technical Guide to N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride
An In-depth Technical Guide to N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride
Abstract
N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a chiral substituted pyrrolidine derivative of increasing interest in the field of medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, including a proposed synthetic pathway, detailed physicochemical and spectroscopic characteristics, and robust analytical methodologies for its characterization. The information presented herein is intended to empower researchers and drug development professionals in their efforts to utilize this versatile chemical entity.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The stereochemistry and substitution pattern of the pyrrolidine ring are often critical for biological activity. N-ethyl-N-methylpyrrolidin-3-amine, as a chiral building block, offers a unique combination of a tertiary amine within the ring and a secondary amine at the 3-position, which can be further functionalized. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions. This document serves as a technical resource, consolidating available data and providing expert insights into the handling and characterization of this compound.
Chemical Identity and Physicochemical Properties
N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a white to yellow solid under standard conditions. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride | ChemScene |
| CAS Number | 2322515-57-9 | [1] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 201.14 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| Purity | Typically >95% | |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | Cl.Cl.CCN(C)[C@H]1CCNC1 | [1] |
| InChI Key | UOEWZFGQNJXKRD-KLXURFKVSA-N |
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [1] |
| logP | 1.1436 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Reaction Chemistry
A validated, step-by-step synthesis for N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is not extensively published in peer-reviewed literature. However, based on established organic chemistry principles and published syntheses of similar 3-aminopyrrolidine derivatives, a plausible synthetic route can be proposed. A common strategy involves the reductive amination of a suitable pyrrolidinone precursor.
Proposed Synthetic Pathway:
The synthesis could commence from N-methyl-3-pyrrolidinone. The ketone can be reductively aminated with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting N-ethyl-N-methylpyrrolidin-3-amine free base can then be treated with hydrochloric acid to yield the dihydrochloride salt.
Caption: Proposed synthetic pathway for N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride.
Reactivity Profile:
The reactivity of N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is primarily dictated by the two amine functional groups.
-
N-alkylation and N-acylation: The secondary amine at the 3-position is a nucleophile and can readily undergo alkylation and acylation reactions to introduce a wide range of substituents. The tertiary amine within the pyrrolidine ring is less nucleophilic but can be quaternized under more forcing conditions.
-
Basicity and Salt Formation: As a diamine, it will react with acids to form salts. The dihydrochloride salt is stable and readily soluble in polar solvents. The pKa values of the two amine groups are expected to be in the range of typical secondary and tertiary amines.
-
Oxidation: Amines are susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride. While a definitive spectrum for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons. Key signals would include:
-
A triplet and a quartet corresponding to the ethyl group protons.
-
A singlet for the N-methyl group protons.
-
A series of multiplets for the pyrrolidine ring protons.
-
A broad signal for the amine protons, which may exchange with deuterium in D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (e.g., carbons adjacent to nitrogen will be downfield).
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H bond[2].
-
C-H stretch: Multiple absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of C-H bonds in the alkyl groups and the pyrrolidine ring[2][3].
-
N-H bend: An absorption band around 1580-1650 cm⁻¹ for the N-H bending vibration[2].
-
C-N stretch: Absorptions in the 1020-1250 cm⁻¹ range are characteristic of C-N bond stretching in aliphatic amines[2].
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 129.2.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the ethyl and methyl groups, as well as cleavage of the pyrrolidine ring.
Analytical Methodologies
The purity and enantiomeric excess of N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride are critical quality attributes, especially for applications in drug development. High-Performance Liquid Chromatography (HPLC) is the method of choice for these analyses.
Purity Determination by Reversed-Phase HPLC (RP-HPLC):
A standard RP-HPLC method can be employed for purity analysis.
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the amine.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, mass spectrometry (LC-MS).
Enantiomeric Purity by Chiral HPLC:
Since the molecule is chiral, determining the enantiomeric purity is essential. This is typically achieved using a chiral stationary phase (CSP).
-
Direct Chiral Separation: This is the preferred method and involves the use of a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)[4][5].
-
Indirect Chiral Separation: This involves derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. This method is more laborious and is generally used when direct methods are unsuccessful[4].
Caption: A typical workflow for the determination of enantiomeric purity by chiral HPLC.
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be taken when handling N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride.
-
Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, related aminopyrrolidines can be skin and eye irritants. Inhalation of the dust should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C[1].
Applications in Research and Development
N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its chiral nature and the presence of two modifiable amine groups make it an attractive starting material for the creation of libraries of compounds for screening against various biological targets. It has been investigated as a key intermediate in the synthesis of novel antibacterial agents and other therapeutic candidates[6][7].
Conclusion
N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a promising chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, detailed spectroscopic and analytical methodologies, and essential safety information. By understanding these core characteristics, researchers can effectively and safely utilize this compound to advance their scientific endeavors.
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